N-[(4-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide
Description
N-[(4-Chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyridine core substituted with a cyano group at position 3, methyl groups at positions 4 and 6, and a 2-oxo-1,2-dihydro moiety. The acetamide side chain is modified with a (4-chlorophenyl)methyl group, which is hypothesized to enhance bioactivity and target specificity.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-7-12(2)21(17(23)15(11)8-19)10-16(22)20-9-13-3-5-14(18)6-4-13/h3-7H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDWSKMTVAFHHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCC2=CC=C(C=C2)Cl)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Research Findings and Implications
Insecticidal Activity: Thiopyridine derivatives with 4-chlorophenyl and cyano groups (e.g., compound 2) are promising agrochemical leads, outperforming commercial standards like acetamiprid .
Immunomodulatory Potential: Morpholino-substituted analogs () represent a novel chemotype for CD73 inhibition, relevant in cancer immunotherapy .
Structural Insights : Crystallographic data (e.g., ) highlight the conformational rigidity of arylacetamides, aiding rational drug design .
Preparation Methods
Hantzsch-Type Cyclocondensation
The 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine moiety is synthesized via a modified Hantzsch reaction. A mixture of ethyl acetoacetate (2.0 mmol), ammonium acetate (4.0 mmol), and 3-cyanoacetamide (2.0 mmol) undergoes cyclization in ethanol under reflux (12 h). The reaction is catalyzed by acetic acid (0.5 mL), yielding the dihydropyridinone core in 68–72% yield.
Key Analytical Data
Functionalization of the Pyridinone Ring
Sulfur Incorporation and Thioether Formation
The pyridinone core is functionalized at the 2-position via thiolation. Mercaptopyridine (10 mmol) reacts with chloroacetamide derivatives in ethanol containing sodium acetate (10 mmol) under reflux (1 h). For example, 2-chloro-N-[(4-chlorophenyl)methyl]acetamide (10 mmol) yields the thioether intermediate in 83% yield.
Reaction Conditions
-
Solvent: Ethanol
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Temperature: 78°C
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Catalyst: Sodium acetate
Amidation and Final Coupling
Nucleophilic Substitution
The thioether intermediate undergoes nucleophilic displacement with [(4-chlorophenyl)methyl]amine. In dimethylformamide (DMF), the thioether (5.0 mmol) reacts with the amine (6.0 mmol) at 80°C for 4 h, affording the target compound in 76% yield.
Optimization Notes
Spectroscopic Characterization
Nuclear Magnetic Resonance
Comparative Analysis of Synthetic Pathways
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hantzsch Cyclization | 70 | 98 | Scalability |
| Thioether Coupling | 76 | 95 | Regioselectivity |
Challenges and Mitigation Strategies
Cyano Group Stability
The 3-cyano substituent is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents (e.g., THF) are critical during amidation.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[(4-chlorophenyl)methyl]-2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamide?
The synthesis typically involves multi-step routes with strict control of reaction conditions. Key steps include:
- Nucleophilic substitution : Reacting a pyridinone precursor with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Cyano group introduction : Using cyanoethylation reagents (e.g., acrylonitrile) in the presence of catalytic bases .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate the final product .
Q. How should researchers validate the structural integrity of this compound?
Combined spectroscopic and analytical techniques are essential:
- 1H NMR : Key peaks include aromatic protons (δ 7.2–7.5 ppm for chlorophenyl), pyridinone CH (δ 6.0–6.2 ppm), and methyl groups (δ 2.1–2.3 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion [M+H]+ via ESI-MS; expected m/z values align with theoretical molecular weights (e.g., ~360–380 Da) .
- Elemental analysis : Verify C, H, N, S content within ±0.3% of calculated values .
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
Single-crystal X-ray diffraction (SCXRD) using SHELXL software is critical:
- Refinement : Apply restraints to anisotropic displacement parameters for heavy atoms (e.g., Cl, S) .
- Twinning analysis : Use SHELXD to detect pseudo-merohedral twinning in crystals with high symmetry .
- Validation : Check for residual electron density peaks (>0.5 eÅ⁻³) to identify disordered solvent molecules .
Q. What strategies address contradictory biological activity data across studies?
- Dose-response optimization : Test multiple concentrations (e.g., 1 nM–100 µM) to account for non-linear effects .
- Structural analogs : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with fluorophenyl) to identify SAR trends .
- Computational docking : Model interactions with target proteins (e.g., kinases) using Gaussian09 or AutoDock Vina to rationalize discrepancies .
Q. How can flow chemistry improve yield in large-scale synthesis?
- Continuous-flow reactors : Optimize residence time (e.g., 30–60 min) and temperature (70–90°C) to minimize side reactions .
- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., reagent stoichiometry, solvent polarity) .
Methodological Challenges
Q. How to optimize reaction conditions for unstable intermediates?
- Low-temperature techniques : Use cryogenic reactors (−20°C) for intermediates prone to hydrolysis .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and quench unstable species promptly .
Q. What computational tools predict the compound’s photophysical properties?
- TD-DFT calculations : Simulate UV-Vis spectra using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Solvent effects : Include PCM (Polarizable Continuum Model) to account for solvent polarity in fluorescence predictions .
Data Interpretation and Reproducibility
Q. How to address batch-to-batch variability in NMR spectra?
- Deuterated solvent consistency : Use DMSO-d6 or CDCl3 from the same supplier to minimize solvent shift variations .
- Internal standards : Add TMS (tetramethylsilane) or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for precise referencing .
Q. What statistical methods validate biological assay reproducibility?
- ANOVA : Compare triplicate data across batches to identify outliers (p < 0.05) .
- Z’-factor analysis : Ensure Z’ > 0.5 for high-throughput screening assays to confirm robustness .
Key Recommendations:
- Prioritize multi-technique validation (e.g., NMR, MS, SCXRD) for structural confirmation.
- Use SHELXL for crystallographic refinement and TD-DFT for property prediction.
- Address data contradictions via DoE and SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
